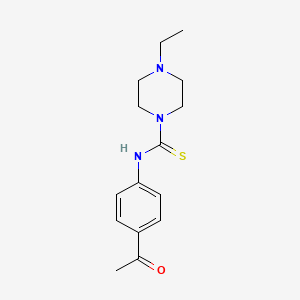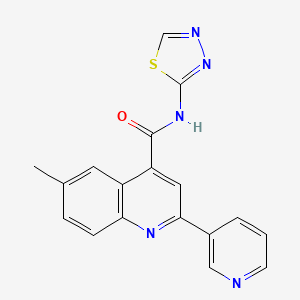
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, it has been shown to reduce inflammation and oxidative stress in various cell types, including neurons and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential as a neuroprotective agent. However, one limitation of using this compound A is its potential toxicity, which may limit its use in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects.
Direcciones Futuras
There are several future directions for research on 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A, including:
1. Further studies to elucidate the mechanism of action of this compound A and its potential targets in cancer cells and other cell types.
2. Development of new derivatives of this compound A with improved potency and selectivity.
3. Studies to evaluate the potential of this compound A as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound A in vivo, including its absorption, distribution, metabolism, and excretion.
5. Studies to evaluate the potential of this compound A in combination with other drugs or therapies for enhanced efficacy.
6. Investigation of the potential side effects and toxicity of this compound A in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A involves the reaction of 2-chloro-6-methylquinoline-4-carboxylic acid with thiosemicarbazide and subsequent cyclization with pyridine-3-carbonitrile. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurobiology, this compound A has been shown to have potential as a neuroprotective agent against oxidative stress and inflammation. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-4-5-15-13(7-11)14(17(24)22-18-23-20-10-25-18)8-16(21-15)12-3-2-6-19-9-12/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGCBHEYNNFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
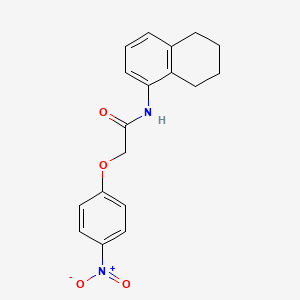




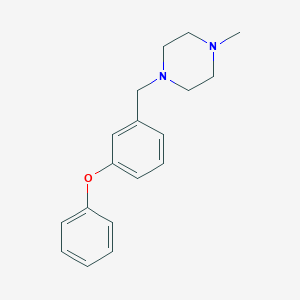
![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
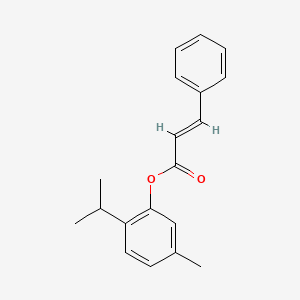
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
